molecular formula C28H47NO4 B055223 N-Stearoyltyrosine methyl ester CAS No. 122445-70-9

N-Stearoyltyrosine methyl ester

Cat. No. B055223
M. Wt: 461.7 g/mol
InChI Key: BXGLCPSPURNXQE-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Stearoyltyrosine methyl ester (NSTE) is a compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of stearic acid and tyrosine, which are both naturally occurring compounds in the body. NSTE has been found to have various biochemical and physiological effects, making it a promising compound for further research.

Mechanism Of Action

The mechanism of action of N-Stearoyltyrosine methyl ester is not fully understood, but it is believed to interact with cell membranes and alter their properties. N-Stearoyltyrosine methyl ester has been found to increase the fluidity of lipid bilayers, which may affect the function of membrane proteins. It has also been shown to modulate the activity of ion channels and receptors in the cell membrane.

Biochemical And Physiological Effects

N-Stearoyltyrosine methyl ester has been found to have various biochemical and physiological effects. It has been shown to increase the release of insulin from pancreatic cells and to stimulate the uptake of glucose by muscle cells. N-Stearoyltyrosine methyl ester has also been found to have anti-inflammatory properties and to inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-Stearoyltyrosine methyl ester in lab experiments is its accessibility and ease of synthesis. It is also a relatively stable compound, making it a suitable tool for long-term studies. However, one limitation of using N-Stearoyltyrosine methyl ester is its potential to interact with other compounds in the experimental system, which may affect the results of the study.

Future Directions

There are many potential future directions for research on N-Stearoyltyrosine methyl ester. One area of interest is the role of N-Stearoyltyrosine methyl ester in lipid metabolism and its potential as a therapeutic agent for metabolic disorders. Another area of research is the interaction between N-Stearoyltyrosine methyl ester and membrane proteins, which may have implications for drug development. Further studies are also needed to fully understand the mechanism of action of N-Stearoyltyrosine methyl ester and its effects on cellular processes.
Conclusion:
N-Stearoyltyrosine methyl ester is a promising compound for scientific research due to its various biochemical and physiological effects. It has potential applications in the study of lipid metabolism and as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of N-Stearoyltyrosine methyl ester and its potential as a tool for drug development.

Synthesis Methods

N-Stearoyltyrosine methyl ester can be synthesized through the reaction of stearic acid and tyrosine methyl ester in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis of N-Stearoyltyrosine methyl ester is a relatively simple process, making it an accessible compound for scientific research.

Scientific Research Applications

N-Stearoyltyrosine methyl ester has been found to have various applications in scientific research. It has been used as a tool to study the role of lipids in cellular processes and as a potential therapeutic agent for various diseases. N-Stearoyltyrosine methyl ester has also been used as a probe to study the interaction between proteins and lipids in biological membranes.

properties

CAS RN

122445-70-9

Product Name

N-Stearoyltyrosine methyl ester

Molecular Formula

C28H47NO4

Molecular Weight

461.7 g/mol

IUPAC Name

methyl (2S)-3-(4-hydroxyphenyl)-2-(octadecanoylamino)propanoate

InChI

InChI=1S/C28H47NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(31)29-26(28(32)33-2)23-24-19-21-25(30)22-20-24/h19-22,26,30H,3-18,23H2,1-2H3,(H,29,31)/t26-/m0/s1

InChI Key

BXGLCPSPURNXQE-SANMLTNESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC

synonyms

N-stearoyltyrosine methyl ester
N-stearoyltyrosine methyl ester, (D,L)-stereoisomer
NSTME

Origin of Product

United States

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